molecular formula C11H11F3N2O4 B8382586 N-(2-methoxyethyl)-3-nitro-5-(trifluoromethyl)benzamide

N-(2-methoxyethyl)-3-nitro-5-(trifluoromethyl)benzamide

Cat. No.: B8382586
M. Wt: 292.21 g/mol
InChI Key: VWTBICODIDNULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-3-nitro-5-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C11H11F3N2O4 and its molecular weight is 292.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11F3N2O4

Molecular Weight

292.21 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-nitro-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C11H11F3N2O4/c1-20-3-2-15-10(17)7-4-8(11(12,13)14)6-9(5-7)16(18)19/h4-6H,2-3H2,1H3,(H,15,17)

InChI Key

VWTBICODIDNULT-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-nitro-5-(trifluoromethyl)benzoic acid (1.00 g, 0.42 mmol) in DCM (20 mL), were added 2-methoxyethanamine (0.41 mL, 0.47 mmol), DMAP (620 mg, 0.51 mmol) and EDCI (900 mg, 0.47 mmol). The reaction mixture was allowed to stir at rt overnight and then concentrated. The residue was diluted with EtOAc and washed with water. The organic solution was dried (MgSO4) and evaporated. The residue was purified by chromatography (SiO2, MeOH/DCM) to yield the title compound as a white solid (780 mg, 63%). LCMS: (FA) ES+ 293.2 (M+1), ES− 291.2 (M−1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
620 mg
Type
catalyst
Reaction Step One
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.